molecular formula C15H15ClNO2P B14309637 N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride CAS No. 113827-82-0

N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride

Cat. No.: B14309637
CAS No.: 113827-82-0
M. Wt: 307.71 g/mol
InChI Key: RDOFQWDPUXHJGW-UHFFFAOYSA-N
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Description

N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride is a chemical compound with significant applications in organic synthesis and various scientific research fields. It is known for its reactivity and versatility in forming various derivatives, making it a valuable reagent in chemical laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride typically involves the reaction of diphenylphosphinic chloride with propanimidoyl chloride under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium azide, amines, and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed

The major products formed from these reactions include various phosphoramidates, phosphonates, and other organophosphorus compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-[(Diphenylphosphoryl)oxy]propanimidoyl chloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its versatility in organic synthesis and applications in various scientific fields make it a valuable compound for researchers and industry professionals.

Properties

CAS No.

113827-82-0

Molecular Formula

C15H15ClNO2P

Molecular Weight

307.71 g/mol

IUPAC Name

N-diphenylphosphoryloxypropanimidoyl chloride

InChI

InChI=1S/C15H15ClNO2P/c1-2-15(16)17-19-20(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

RDOFQWDPUXHJGW-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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